molecular formula C17H18N2O6S B081409 Menadione dimethylpyrimidinol bisulfite CAS No. 14451-99-1

Menadione dimethylpyrimidinol bisulfite

Cat. No.: B081409
CAS No.: 14451-99-1
M. Wt: 378.4 g/mol
InChI Key: NSXDYOBMGOUYQJ-UHFFFAOYSA-N
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Description

Menadione dimethylpyrimidinol bisulfite is a synthetic compound that belongs to the vitamin K group. This compound is known for its high antihemorrhagic activity and is often used in poultry and livestock nutrition .

Scientific Research Applications

Menadione dimethylpyrimidinol bisulfite has a wide range of scientific research applications:

Preparation Methods

Menadione dimethylpyrimidinol bisulfite can be synthesized through various methods. One common method involves the oxidation of 2-methyl-1,4-naphthoquinone (menadione) with bisulfite salts under controlled conditions . The reaction typically requires a solvent such as water or ethanol and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale batch reactors where the reaction conditions are carefully monitored to maintain product quality and yield .

Chemical Reactions Analysis

Menadione dimethylpyrimidinol bisulfite undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically quinone and hydroquinone derivatives, which have various applications in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Menadione dimethylpyrimidinol bisulfite is unique compared to other vitamin K derivatives due to its enhanced stability and solubility. Similar compounds include:

This compound stands out due to its synthetic origin and specific applications in animal nutrition, providing a stable and effective source of vitamin K activity .

Properties

IUPAC Name

4,6-dimethyl-1H-pyrimidin-2-one;2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5S.C6H8N2O/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13;1-4-3-5(2)8-6(9)7-4/h2-5H,6H2,1H3,(H,14,15,16);3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXDYOBMGOUYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)C.CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10932323
Record name 2-Methyl-1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2-sulfonic acid--4,6-dimethylpyrimidin-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14451-99-1
Record name 2-Naphthalenesulfonic acid, 1,2,3,4-tetrahydro-2-methyl-1,4-dioxo-, compd. with 4,6-dimethyl-2(1H)-pyrimidinone (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14451-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menadione dimethylpyrimidinol bisulfite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014451991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2-sulfonic acid--4,6-dimethylpyrimidin-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dimethylpyrimidin-2-ol--1,2,3,4-tetrahydro-2-methyl-1,4-dioxonaphthalene-2-sulphonic acid (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.925
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MENADIONE DIMETHYLPYRIMIDINOL BISULFITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63418XYJ66
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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